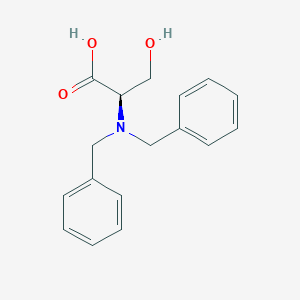

Dibenzyl-D-serine

Description

Role of D-Serine Derivatives as Versatile Chiral Building Blocks

While L-amino acids are the canonical building blocks of proteins, their D-enantiomers have garnered significant interest as key components in the synthesis of a wide array of biologically active molecules. google.com D-serine, in particular, is not merely a synthetic curiosity; it is a neuromodulator that co-activates NMDA receptors in the brain, highlighting its endogenous biological relevance. google.comwikipedia.orgdrugbank.com

In synthetic chemistry, D-serine derivatives serve as versatile chiral building blocks, or "chirons." fishersci.no Their inherent chirality is exploited to introduce stereocenters into target molecules with a high degree of control. mdpi.comtcichemicals.com The functionalized side chain of serine, containing a hydroxyl group, provides an additional handle for chemical modification, further enhancing its synthetic utility. nih.gov This allows for the construction of complex and functionally diverse structures, including unnatural amino acids, peptide mimics, and various heterocyclic compounds. fishersci.nomdpi.com The use of D-serine derivatives has been instrumental in the synthesis of natural products and pharmaceuticals, where the precise stereochemistry is often critical for therapeutic efficacy. masterorganicchemistry.comnih.gov

Historical Context and Evolution of Dibenzyl Protection in Serine Chemistry

The concept of amino acid protection dates back to the early 20th century, with the groundbreaking introduction of the benzyloxycarbonyl (Cbz or Z) group by Max Bergmann and Leonidas Zervas in 1932. researchgate.netwiley-vch.de This marked a new era in peptide synthesis, providing a reliable method for the temporary protection of the amino group that could be removed by catalytic hydrogenation. wiley-vch.de This development was a significant leap forward, as it allowed for the controlled, stepwise synthesis of peptides. wiley-vch.de

The use of benzyl-type protecting groups evolved from this foundation. The dibenzyl protecting group, where two benzyl (B1604629) groups are attached to the nitrogen atom of the amino acid, offers a more robust protection strategy. The N,N-dibenzyl group renders the amino nitrogen non-nucleophilic and non-basic, and importantly, it prevents racemization at the α-carbon during coupling reactions—a significant issue with some N-acyl protecting groups. wiley-vch.de

The application of dibenzyl protection to serine derivatives has proven particularly advantageous. It has been employed in the synthesis of complex molecules such as β-lactam pseudopeptides and the iron-chelating agent enterochelin. sigmaaldrich.comrsc.org In these syntheses, the stability of the dibenzyl group under various reaction conditions, coupled with its clean removal via hydrogenolysis, has made it an effective choice. rsc.orgacs.org The evolution of its use demonstrates a refinement in protecting group strategy, moving towards more stable and non-racemizing options for the assembly of complex chiral molecules. wiley-vch.denih.gov

Interactive Data Tables

Physicochemical Properties of Dibenzyl-D-serine and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) | CAS Number |

| D-Serine | C₃H₇NO₃ | 105.09 | White crystalline powder | 228-229 (decomposes) nih.govymdb.ca | 312-84-5 wikipedia.org |

| N,N-Dibenzyl-L-serine methyl ester* | C₁₈H₂₁NO₃ | 299.37 | - | - | 88099-67-6 chemsrc.com |

| N-Boc-O-benzyl-D-serine | C₁₅H₂₁NO₅ | 295.33 | White powder | 56-67 fishersci.comchemimpex.com | 47173-80-8 fishersci.commedchemexpress.com |

*Note: Data for the L-enantiomer's methyl ester is provided as a reference.

Comparison of Serine Protecting Groups

| Protecting Group | Structure | Introduction Method | Cleavage Conditions | Key Features |

| Dibenzyl (Bn) | -N(CH₂Ph)₂ | Reaction with benzyl chloride in the presence of a base (e.g., KOH). nih.gov | Catalytic hydrogenolysis (e.g., H₂/Pd-C). wikipedia.orgacs.org | Robust protection, prevents racemization at the α-carbon. wiley-vch.de |

| Benzyloxycarbonyl (Cbz/Z) | -NH-C(=O)O-CH₂Ph | Reaction with benzyl chloroformate. organic-chemistry.org | Catalytic hydrogenolysis, strong acids. masterorganicchemistry.comorganic-chemistry.org | The first "modern" protecting group, widely used in peptide synthesis. researchgate.net |

| tert-Butoxycarbonyl (Boc) | -NH-C(=O)O-C(CH₃)₃ | Reaction with di-tert-butyl dicarbonate. masterorganicchemistry.com | Strong acids (e.g., trifluoroacetic acid). masterorganicchemistry.comsigmaaldrich.com | Commonly used in solid-phase peptide synthesis, orthogonal to Cbz. researchgate.net |

| 9-Fluorenylmethyloxycarbonyl (Fmoc) | -NH-C(=O)O-CH₂-Fluorenyl | Reaction with Fmoc-Cl or Fmoc-OSu. | Base (e.g., piperidine). masterorganicchemistry.comwikipedia.org | Base-labile, central to modern orthogonal solid-phase synthesis strategies. researchgate.net |

Structure

3D Structure

Properties

Molecular Formula |

C17H19NO3 |

|---|---|

Molecular Weight |

285.34 g/mol |

IUPAC Name |

(2R)-2-(dibenzylamino)-3-hydroxypropanoic acid |

InChI |

InChI=1S/C17H19NO3/c19-13-16(17(20)21)18(11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15/h1-10,16,19H,11-13H2,(H,20,21)/t16-/m1/s1 |

InChI Key |

IAVOOHAFSZKXIS-MRXNPFEDSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)[C@H](CO)C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(CO)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Dibenzyl D Serine and Its Key Intermediates

Stereoselective N,N-Dibenzylation of D-Serine Precursors

The introduction of two benzyl (B1604629) groups onto the nitrogen atom of D-serine precursors is a fundamental step. Achieving this transformation with high stereoselectivity is paramount to preserve the chiral integrity of the starting material.

Optimization of Benzylation Conditions for High Enantiopurity

The enantiopurity of the final product is highly dependent on the reaction conditions during the benzylation process. Researchers have investigated various factors to maximize enantiomeric excess. Phase-transfer catalysis has emerged as a powerful technique for the asymmetric alkylation of glycine (B1666218) derivatives, which can be conceptually extended to serine. iupac.org The choice of catalyst, solvent, and base significantly influences both the yield and the enantioselectivity of the benzylation reaction. iupac.org For instance, the use of N-spiro chiral quaternary ammonium (B1175870) bromides as phase-transfer catalysts has shown promise in achieving high enantioselectivity. iupac.org Performing the reaction under an inert atmosphere, such as argon, can also be crucial to prevent side reactions like enolate oxidation, which can lower the chemical yield. iupac.org

Table 1: Effect of Reaction Parameters on Phase-Transfer Benzylation

| Catalyst | Solvent | Base | Conditions | Yield (%) | ee (%) (config.) |

|---|---|---|---|---|---|

| (S,S)-1a | Benzene | 50% aq. NaOH | rt, 18 h | 76 | 73 (R) |

| (S,S)-1b | Benzene | 50% aq. NaOH | rt, 18 h | 43 | 81 (R) |

| (S,S)-1e | Toluene (B28343) | 50% aq. NaOH | 0 °C, 18 h | 85 | 87 (R) |

| (S,S)-1e | Toluene | 50% aq. NaOH | 0 °C, 18 h, Ar | 95 | 87 (R) |

Data adapted from a study on asymmetric phase-transfer benzylation. iupac.org

Synthesis of N,N-Dibenzyl-D-serine Methyl Ester

The methyl ester of N,N-dibenzyl-D-serine is a key intermediate that can be used in a variety of subsequent transformations. mdpi.comacs.org

Esterification Protocols and Yield Optimization

The esterification of N,N-dibenzyl-D-serine can be achieved through several methods. A common approach is the reaction of the carboxylic acid with methanol (B129727) in the presence of an acid catalyst. Another method involves the use of diazomethane, although this reagent is hazardous and requires careful handling. scholaris.ca

Optimization of the esterification process focuses on maximizing the yield while minimizing side reactions. acs.org For instance, in the preparation of related serine derivatives, the use of acetyl chloride in methanol has been shown to be an effective method for esterification. d-nb.info The reaction conditions, such as temperature and reaction time, must be carefully controlled to achieve high conversion. acs.org

Influence of Reaction Conditions on Chiral Integrity

Maintaining the chiral integrity of the stereocenter during esterification is crucial. thieme-connect.de While esterification of the carboxyl group is generally considered to be a reaction that does not affect the adjacent chiral center, harsh conditions or the presence of certain reagents could potentially lead to racemization. For example, in the synthesis of Garner's aldehyde from serine, it was noted that the choice of base during a related oxidation step was critical to prevent epimerization. d-nb.info Similarly, careful selection of coupling reagents and reaction conditions is important to preserve stereochemical purity during esterification.

Preparation of N,N-Dibenzyl-D-serine Derived Aldehydes

The aldehyde functional group is a versatile handle for a wide range of carbon-carbon bond-forming reactions. The synthesis of N,N-dibenzyl-D-serine derived aldehydes opens up avenues for the construction of more complex chiral molecules. scholaris.caorgsyn.org

A general and widely used method for the preparation of N,N-dibenzylamino aldehydes involves the reduction of the corresponding N,N-dibenzylamino acid to the amino alcohol, followed by oxidation. orgsyn.org For example, (S)-2-(N,N-dibenzylamino)-3-phenyl-1-propanol can be oxidized to the corresponding aldehyde using a Swern oxidation. orgsyn.org

Another approach involves the direct reduction of an N,N-dibenzylamino ester to the aldehyde. beilstein-journals.org For instance, N,N-dibenzyl amino esters can be reduced to the corresponding aldehydes using diisobutylaluminium hydride (DIBAL-H) at low temperatures. beilstein-journals.org This method avoids the isolation of the intermediate alcohol.

A one-pot tandem reduction-olefination process has also been developed, where the intermediate aldehyde is not isolated but is directly reacted with an organophosphorus reagent to yield allylic amines. beilstein-journals.org This strategy circumvents the potential instability of the aldehyde. beilstein-journals.org

Table 2: Synthesis of N,N-Dibenzylamino Aldehydes and Subsequent Reactions

| Starting Material | Reagents and Conditions | Product | Yield (%) |

|---|---|---|---|

| (S)-2-(N,N-dibenzylamino)-3-phenyl-1-propanol | Oxalyl chloride, DMSO, CH2Cl2, -78 °C; then Et3N | (S)-2-(N,N-Dibenzylamino)-3-phenylpropanal | - |

| N,N-dibenzylamino benzyl ester of L-serine | DIBAL-H, -78 °C; then (EtO)2P(O)CH2CO2Et, NaH | (E)-4a | Low |

Data compiled from various synthetic procedures. orgsyn.orgbeilstein-journals.org

Conversion of Protected D-Serine Esters to Aldehyde Equivalents

The conversion of N,N-dibenzyl-D-serine esters to their corresponding aldehydes is a critical step that opens avenues for a variety of subsequent carbon-carbon and carbon-heteroatom bond-forming reactions. A common approach involves the reduction of the ester functionality. One-pot procedures are often favored to circumvent the isolation of the typically unstable amino aldehyde. beilstein-journals.org

A widely employed method is the reduction of the N,N-dibenzyl amino ester with a reducing agent such as diisobutylaluminium hydride (DIBAL-H) at low temperatures, typically -78 °C. beilstein-journals.orgnih.gov This controlled reduction prevents over-reduction to the corresponding alcohol. The resulting aldehyde is often used immediately in the next step without purification due to its instability. beilstein-journals.org

| Reactant | Reagent | Conditions | Product |

| N,N-dibenzyl-D-serine methyl ester | DIBAL-H | Toluene, -78 °C | N,N-dibenzyl-D-serine aldehyde |

This table showcases a typical conversion of a protected D-serine ester to its aldehyde equivalent.

Preservation of Chirality During Aldehyde Formation

A significant challenge in the synthesis of serine aldehyde derivatives is the potential for racemization at the α-carbon, which is acidic and prone to epimerization, especially under basic or harsh conditions. nih.govuq.edu.au The use of low temperatures during the reduction of the ester to the aldehyde is crucial for maintaining the stereochemical integrity of the chiral center. nih.gov

Strategies to mitigate racemization include the use of specific protecting groups and carefully controlled reaction conditions. Protecting the carboxyl group as a cyclic ortho ester has been shown to reduce the acidity of the α-proton, thereby preventing racemization during the oxidation of the side chain to an aldehyde. uq.edu.au Another approach involves a two-step process of reducing the ester to the primary alcohol, followed by a mild oxidation (e.g., Swern or Moffatt oxidation) to the aldehyde. beilstein-journals.org The choice of base in the oxidation step can be critical; for instance, using the bulkier base N,N-diisopropylethylamine (DIPEA) instead of triethylamine (B128534) has been shown to inhibit epimerization. d-nb.info Throughout these transformations, it is imperative to maintain the chirality originating from the D-serine template. mdpi.comresearchgate.netnih.gov

Generation of Aziridinium (B1262131) Intermediates from N,N-Dibenzyl-O-methylsulfonyl Serine Methyl Ester

Aziridinium ions are highly reactive intermediates that serve as valuable precursors for the synthesis of various β-functionalized amino acids. researchgate.netacs.org They are typically generated in situ from a precursor like N,N-dibenzyl-O-methylsulfonyl serine methyl ester.

Formation and Characterization of the Aziridinium Salt

The treatment of N,N-dibenzyl-O-methylsulfonyl serine methyl ester, which is derived from N,N-dibenzyl-D-serine methyl ester, facilitates an intramolecular nucleophilic substitution. The nitrogen atom of the dibenzylamino group acts as an internal nucleophile, displacing the methylsulfonyl (mesyl) leaving group to form a strained, three-membered aziridinium ring. researchgate.netacs.orgnih.gov The formation of this transient aziridinium salt is a key step that activates the molecule for subsequent nucleophilic attack. nih.govacs.org The characterization of this intermediate can be performed using NMR spectroscopy, which can demonstrate the formation of the ion-paired species. researchgate.net

Regioselective Ring-Opening Reactions with Heteronucleophiles

The generated aziridinium intermediate is highly electrophilic and readily undergoes regioselective ring-opening upon reaction with various heteronucleophiles. acs.orgnih.gov The regioselectivity of the attack is a crucial aspect of this methodology. nih.govfrontiersin.orgnih.gov Nucleophiles will preferentially attack the less sterically hindered β-carbon of the aziridinium ring. rsc.orgbioorg.org This regioselective opening allows for the synthesis of a wide array of β-substituted α,β-diamino esters. researchgate.netacs.orgnih.gov

The reaction of the aziridinium intermediate with heteronucleophiles such as sodium azide (B81097), sodium phthalimide, various amines, and thiols proceeds in good to excellent yields. researchgate.netacs.orgnih.gov This strategy provides a direct route to enantiomerically pure β-amino and α,β-diamino esters. acs.org

| Nucleophile | Product | Yield |

| Sodium azide | β-azido-α,β-diamino ester | Good to Excellent |

| Sodium phthalimide | β-phthalimido-α,β-diamino ester | Good to Excellent |

| Amines | β-amino-α,β-diamino ester | Good to Excellent |

| Thiols | β-thio-α,β-diamino ester | Good to Excellent |

This table summarizes the outcomes of the regioselective ring-opening of the aziridinium intermediate with various heteronucleophiles. researchgate.netacs.orgnih.gov

Regioselective Ring-Opening Reactions with Carbanions

In addition to heteronucleophiles, the aziridinium intermediate can also be effectively opened by carbon-based nucleophiles, or carbanions. researchgate.netacs.orgnih.gov This reaction allows for the formation of a new carbon-carbon bond at the β-position of the original serine derivative. For example, the reaction with a soft carbanion like sodium malonate results in the corresponding β-substituted amino ester in high yield. researchgate.netacs.org The use of sulfur-stabilized carbanions has also been reported for the highly regioselective ring-opening of N-tosylaziridines. rsc.org

| Carbanion | Product | Yield |

| Sodium malonate | β-malonyl-α,β-diamino ester | Good to Excellent |

This table illustrates the ring-opening of the aziridinium intermediate with a carbanion nucleophile. researchgate.netacs.org

Reductive Amination Strategies Utilizing D-Serine Aldehyde Derivatives with Dibenzyl Protecting Groups

Reductive amination is a powerful and versatile method for the synthesis of amines from carbonyl compounds. masterorganicchemistry.compearson.com In the context of D-serine, reductive amination of an N,N-dibenzyl-D-serine aldehyde derivative provides a direct route to various N-substituted derivatives. mdpi.comresearchgate.net This process typically involves the reaction of the aldehyde with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.comchim.it

A key advantage of this strategy is the ability to introduce a wide variety of substituents on the nitrogen atom, depending on the amine used in the reaction. masterorganicchemistry.com For instance, the Ti(OiPr)4-assisted reductive amination of a protected D-serine aldehyde derivative with primary amines and sulfonamides has been successfully employed. mdpi.comresearchgate.netnih.gov This approach has been shown to preserve the chirality at the α-carbon. mdpi.comresearchgate.net The double reductive amination of dicarbonyl compounds is also a known strategy for accessing piperidine (B6355638) skeletons. chim.it

| Amine | Reducing Agent | Product |

| Primary Amine | NaBH3CN / Ti(OiPr)4 | N-substituted N,N-dibenzyl-2,3-diaminopropanol |

| Sulfonamide | NaBH3CN / Ti(OiPr)4 | N-sulfonyl-N,N-dibenzyl-2,3-diaminopropanol |

This table presents examples of reductive amination reactions starting from a D-serine aldehyde derivative. mdpi.comresearchgate.net

Lewis Acid-Assisted Reductive Amination Protocols

A pivotal strategy in the synthesis of key intermediates for Dibenzyl-D-serine analogues is the reductive amination of a protected α-amino aldehyde derived from D-serine. mdpi.comnih.gov This process is significantly enhanced by the use of a Lewis acid, with titanium(IV) isopropoxide (Ti(OiPr)₄) being a notable example. mdpi.comresearchgate.netmasterorganicchemistry.com

The synthetic route commences with a protected form of D-serine, such as Nα-Fmoc-O-tert-butyl-d-serine. mdpi.comresearchgate.net This starting material is converted into a Weinreb-Nahm amide, which is then reduced by lithium aluminium hydride (LiAlH₄) to yield the corresponding α-amino aldehyde. mdpi.com This aldehyde serves as the electrophile in the subsequent reductive amination step.

The core of the protocol involves reacting the aldehyde with a primary amine, such as benzylamine (B48309), or a sulfonamide. mdpi.comdntb.gov.ua The reaction is performed in the presence of Ti(OiPr)₄ and a reducing agent, typically sodium cyanoborohydride (NaBH₃CN). mdpi.com The Lewis acid, Ti(OiPr)₄, plays a crucial dual role: it activates the aldehyde towards nucleophilic attack by the amine and, critically, prevents the premature cleavage of acid-sensitive protecting groups like the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which would otherwise be removed under the reaction conditions. mdpi.commasterorganicchemistry.com This protocol has proven effective, with the reaction of the serine-derived aldehyde with benzylamine affording the desired Nα-Fmoc-Nβ-benzyl-2,3-diaminopropanol in excellent yields (92%). mdpi.com

Preservation of Chiral Configuration During Reductive Amination

A critical challenge in the synthesis of amino acid derivatives is the preservation of the absolute configuration of the chiral centers. mdpi.com Chiral α-amino aldehydes are particularly susceptible to racemization under acidic or basic conditions, or during purification steps like chromatography on silica (B1680970) gel. mdpi.com

The Ti(OiPr)₄-assisted reductive amination protocol has been shown to successfully preserve the chirality of the carbon atom derived from the starting D-serine template throughout all synthetic steps. mdpi.comresearchgate.netnih.gov To rigorously verify the stereochemical integrity of the process, the α-amino aldehyde derived from D-serine was reacted with the individual enantiomerically pure (S) and (R) isomers of 1-methylphenylamine. mdpi.com These reactions produced the corresponding diastereomeric 2,3-diaminopropanols in high yields (90% and 91%, respectively). mdpi.com The distinct properties and successful separation of these diastereomers confirmed that the original chiral center from D-serine remained intact and did not undergo racemization during the reductive amination process. mdpi.com

Development of Orthogonally Protected Diaminopropanols

The synthesis of diaminopropanols with orthogonal protecting groups is a key objective, as these compounds are highly versatile intermediates for peptide synthesis and the construction of complex nitrogen-containing molecules. mdpi.comorganic-chemistry.org Orthogonal protection allows for the selective removal of one protecting group in the presence of another, enabling precise, stepwise modifications at different amino positions. researchgate.net

The Lewis acid-assisted reductive amination strategy is exceptionally well-suited for this purpose. mdpi.com By starting with Nα-Fmoc protected D-serine aldehyde, a base-labile Fmoc group is installed at the Nα position. The Nβ position can then be functionalized with various groups by choosing the appropriate amine or sulfonamide for the reductive amination step. mdpi.comresearchgate.net

For instance, using benzylamine introduces a benzyl group at the Nβ position, which can be removed via hydrogenolysis. mdpi.com Alternatively, using sulfonamides like p-toluenesulfonamide (B41071) or 4-nitrobenzenesulfonamide (B188996) introduces sulfonyl protecting groups (Tosyl or Nosyl) at the Nβ position. mdpi.com This results in orthogonally protected 2,3-diaminopropanols where the Nα-Fmoc group can be cleaved with a base, while the Nβ-benzyl or Nβ-sulfonyl group remains stable, and vice-versa. mdpi.comresearchgate.net This methodology provides a reliable pathway to a series of differentially protected 2,3-diaminopropanol building blocks, essential for advanced chemical synthesis. mdpi.com

Interactive Data Table: Synthesis of Orthogonally Protected 2,3-Diaminopropanol Intermediates

The following table summarizes the results from the Ti(OiPr)₄-assisted reductive amination of the Nα-Fmoc-D-serine derived aldehyde with various amines and sulfonamides to produce orthogonally protected 2,3-diaminopropanols. mdpi.com

Advanced Spectroscopic and Computational Analysis of Dibenzyl D Serine Conformational Landscape

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Elucidation

NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information about atomic connectivity, spatial proximity, and the dynamic processes that molecules undergo.

Assignment of Proton and Carbon Resonances for Dibenzyl-D-serine Derivatives

The first step in any NMR-based structural analysis is the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the spectrum to their corresponding atoms in the molecule. For a molecule like Dibenzyl-D-serine, this involves identifying the resonances for the D-serine backbone and the two benzyl (B1604629) protecting groups. The chemical shift of a nucleus is highly sensitive to its local electronic environment, which is influenced by the presence of neighboring atoms and functional groups.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for Dibenzyl-D-serine.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| α-CH | 3.8 - 4.2 | 55 - 60 |

| β-CH₂ | 3.5 - 3.9 | 68 - 72 |

| C=O (Ester) | - | 170 - 175 |

| Benzyl CH₂ (Ester) | 5.1 - 5.3 | 66 - 68 |

| Benzyl CH₂ (Ether) | 4.5 - 4.7 | 72 - 74 |

| Aromatic CH (Benzyl) | 7.2 - 7.4 | 127 - 129 |

| Quaternary Aromatic C | - | 135 - 138 |

| NH | 5.0 - 6.0 | - |

These assignments are based on the expected electronic effects of the functional groups. For instance, the α-proton is adjacent to both the amino and carboxyl groups, shifting it downfield. The benzylic protons of the ester and ether groups are also significantly deshielded due to the adjacent oxygen atoms and aromatic rings.

2D NMR Techniques for Structural Connectivity and Stereochemistry

While 1D NMR provides information about the types of protons and carbons present, two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms and elucidating the stereochemistry of the molecule. nih.gov For Dibenzyl-D-serine, several 2D NMR techniques would be invaluable:

COSY (Correlation Spectroscopy): This experiment reveals scalar coupling between protons, typically those on adjacent carbon atoms. A COSY spectrum of Dibenzyl-D-serine would show correlations between the α-proton and the β-protons, confirming the serine backbone structure.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons with the directly attached carbon atoms. An HSQC spectrum would definitively link the proton assignments in Table 1 to their corresponding carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity across quaternary carbons, such as the carbonyl carbon of the ester and the quaternary aromatic carbons. For example, correlations would be expected between the benzylic protons of the ester and the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOE is a through-space interaction that occurs between protons that are close in space, regardless of whether they are bonded. NOESY is a powerful tool for determining the three-dimensional structure and preferred conformations of a molecule. For instance, NOEs between specific protons on the benzyl groups and the serine backbone would provide insights into the spatial arrangement of these groups relative to each other.

The successful application of these 2D NMR techniques can unequivocally prove the molecular structure of protected amino acids like Dibenzyl-D-serine. mdpi.com

Analysis of Conformational Heterogeneity in Solution

Molecules in solution are not static but exist as an ensemble of rapidly interconverting conformations. biorxiv.org This conformational heterogeneity can be investigated using NMR spectroscopy. biorxiv.orgacs.org In some cases, if the rate of interconversion between conformers is slow on the NMR timescale, separate sets of signals may be observed for each conformer. mdpi.com More commonly, the observed chemical shifts and coupling constants are a weighted average of the values for all the contributing conformations.

For Dibenzyl-D-serine, the rotation around the Cα-Cβ and Cβ-O bonds, as well as the bonds connecting the benzyl groups, will lead to a variety of possible conformations. Variable temperature NMR studies can be particularly informative. By lowering the temperature, the rate of interconversion between conformers can be slowed, potentially leading to the broadening or splitting of NMR signals, providing evidence for the presence of multiple conformations. biorxiv.org Furthermore, detailed analysis of scalar coupling constants and NOE intensities can provide quantitative information about the relative populations of different rotamers. This information is crucial for building a comprehensive picture of the molecule's conformational landscape in solution. biorxiv.org

Computational Chemistry and Molecular Modeling Studies

Computational chemistry provides a powerful complement to experimental techniques by allowing for the detailed theoretical investigation of molecular properties and energetics. semanticscholar.org For Dibenzyl-D-serine, computational methods can be used to explore the full range of possible conformations and to determine their relative stabilities.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) has emerged as a highly accurate and computationally efficient method for studying the electronic structure and geometry of molecules. sciforum.net In the context of Dibenzyl-D-serine, DFT calculations can be used to perform geometry optimizations for various starting conformations. acs.orgnih.gov This process involves finding the three-dimensional arrangement of atoms that corresponds to a minimum on the potential energy surface.

By starting with a wide range of initial geometries, it is possible to locate all of the stable conformers of the molecule. For each optimized geometry, DFT calculations can also provide a highly accurate value for its electronic energy. acs.org This allows for the ranking of the different conformers in terms of their relative stability. The most stable conformer is the one with the lowest energy. semanticscholar.org Thermodynamic properties such as enthalpy and Gibbs free energy can also be calculated to provide a more complete picture of the relative stabilities of the conformers at a given temperature. semanticscholar.org

Conformational Analysis using Potential Energy Surface Scans

A more systematic way to explore the conformational landscape of a molecule is to perform a potential energy surface (PES) scan. uni-muenchen.denih.govacs.orgscispace.comresearchgate.net This involves systematically changing one or more of the molecule's torsional angles (the angles of rotation around single bonds) and calculating the energy at each point, while allowing the rest of the molecule to relax to its minimum energy geometry. uni-muenchen.de

For Dibenzyl-D-serine, PES scans could be performed for the key torsional angles, such as the Cα-Cβ bond and the bonds connecting the benzyl groups. The results of these scans can be plotted as a graph of energy versus the torsional angle, revealing the energy barriers to rotation and the locations of the energy minima (corresponding to stable conformers) and energy maxima (corresponding to transition states). uni-muenchen.de By performing multi-dimensional PES scans, where two or more torsional angles are varied simultaneously, a more complete picture of the conformational space can be obtained. researchgate.net These computational results can then be compared with the experimental data from NMR spectroscopy to provide a comprehensive and validated model of the conformational landscape of Dibenzyl-D-serine.

Investigation of Intramolecular Interactions and Hydrogen Bonding Networks

The conformational landscape of Dibenzyl-D-serine is significantly influenced by a network of intramolecular interactions, particularly hydrogen bonds. The molecule possesses several potential hydrogen bond donors and acceptors. The primary donor is the hydroxyl (-OH) group of the serine side chain, while the potential acceptors are the carbonyl oxygen of the carboxylic acid group and the nitrogen atom of the dibenzylamino group.

Computational studies on related N-protected serine derivatives reveal that intramolecular hydrogen bonds play a crucial role in stabilizing specific conformers. mdpi.comrsc.org For instance, an intramolecular hydrogen bond can form between the side-chain hydroxyl group and the backbone carbonyl oxygen. rsc.org In Dibenzyl-D-serine, the bulky benzyl groups on the nitrogen atom introduce significant steric hindrance, which will heavily influence the feasibility of certain hydrogen bonding networks that might be observed in less substituted serine derivatives.

A summary of potential intramolecular hydrogen bonds in Dibenzyl-D-serine is presented below.

| Donor Group | Acceptor Group | Potential H-Bond Type | Comment |

|---|---|---|---|

| Side-chain Hydroxyl (-OH) | Carboxyl Oxygen (C=O) | O-H···O | Forms a pseudo-cyclic structure, common in serine derivatives. rsc.org |

| Side-chain Hydroxyl (-OH) | Amino Nitrogen (-N(CH₂Ph)₂) | O-H···N | Feasibility is highly dependent on the steric accessibility of the nitrogen lone pair. |

| α-Carbon Hydrogen (Cα-H) | Carboxyl Oxygen (C=O) | C-H···O | A weaker interaction that can contribute to overall conformational stability. royalsocietypublishing.org |

Quantum Theory of Atoms in Molecules (QTAIM) Analysis of Intramolecular Hydrogen Bonds

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing chemical bonds, including weak intramolecular interactions like hydrogen bonds. ijnc.ir This analysis is based on the topology of the electron density, ρ(r). The presence of a bond path between a hydrogen donor and an acceptor atom, along with a corresponding bond critical point (BCP), is a primary indicator of a bonding interaction.

Several key parameters calculated at the BCP are used to characterize the nature and strength of the hydrogen bond. dntb.gov.uaresearchgate.net These include:

The electron density (ρ(r)BCP): Its value correlates with the strength of the bond.

The Laplacian of the electron density (∇²ρ(r)BCP): Positive values are characteristic of closed-shell interactions, such as hydrogen bonds.

The total energy density (H(r)BCP): A negative value for H(r) indicates a degree of covalent character in the hydrogen bond.

Computational studies on dipeptides containing serine have utilized QTAIM to confirm and characterize intramolecular hydrogen bonds that stabilize specific turn-like conformations. nih.gov For a hypothetical intramolecular O-H···O hydrogen bond in Dibenzyl-D-serine, one would expect to find QTAIM parameters consistent with those reported for similar interactions in other molecules.

| QTAIM Parameter | Typical Value Range for O-H···O H-Bond | Interpretation |

|---|---|---|

| Electron Density (ρ) | 0.002 - 0.040 a.u. | Indicates the strength of the interaction. |

| Laplacian (∇²ρ) | +0.024 - +0.139 a.u. | Positive value signifies a closed-shell interaction (electrostatic character). |

| Total Energy Density (H) | Slightly negative or positive | Signifies the degree of covalent character. |

Data ranges are representative and based on general findings for hydrogen bonds.

Ramachandran Map Analysis of Dibenzyl-D-serine Containing Peptide Models

The Ramachandran plot is a fundamental tool in structural biology used to visualize the sterically allowed and disallowed regions for the backbone dihedral angles, phi (φ) and psi (ψ), of amino acid residues within a peptide or protein structure. greeley.orgwikipedia.org For a standard L-amino acid, distinct regions corresponding to α-helices and β-sheets are well-defined. nih.gov

Dibenzyl-D-serine itself is a single, modified amino acid and does not have φ and ψ angles. However, when incorporated into a peptide model, its conformational freedom would be represented on a Ramachandran plot. The presence of two bulky benzyl groups on the backbone nitrogen atom (N-alkylation) would drastically restrict the sterically allowed conformational space compared to a standard amino acid. irb.hrresearchgate.net

Studies on N-alkylated amino acids show that they occupy different regions of the Ramachandran plot compared to their non-alkylated counterparts. irb.hrresearchgate.net The steric clash between the benzyl groups and the adjacent carbonyl groups of the peptide backbone would likely disfavor canonical α-helical and β-sheet conformations. Instead, the Dibenzyl-D-serine residue would be expected to induce specific turn-like structures. irb.hr Given that it is a D-amino acid, its allowed regions would be in the opposite quadrants of the plot compared to L-amino acids.

| Residue Type | Expected φ/ψ Regions | Reason for Conformational Preference |

|---|---|---|

| Standard L-amino acid | αR (Right-handed alpha-helix), β (Beta-sheet) | Standard steric allowances for a Cβ side chain. researchgate.net |

| Standard D-amino acid | αL (Left-handed alpha-helix), right-side β region | Mirror image of L-amino acid allowed regions. dntb.gov.ua |

| Dibenzyl-D-serine model | Highly restricted, likely in non-canonical regions | Severe steric hindrance from the two N-benzyl groups limits rotation around the N-Cα bond (φ angle). |

Theoretical Spectroscopic Predictions

Computed UV-Vis Spectra and Electronic Transition Analysis

The theoretical UV-Vis spectrum of Dibenzyl-D-serine can be predicted using computational methods like Time-Dependent Density Functional Theory (TD-DFT). nih.govmdpi.com This analysis provides information on the electronic transitions responsible for light absorption. The chromophores in Dibenzyl-D-serine are the two phenyl rings of the benzyl groups and the carbonyl group of the carboxylic acid.

The primary electronic transitions expected are:

π → π* transitions: Associated with the aromatic phenyl rings, these are typically strong absorptions. In molecules with multiple phenyl rings, interactions can lead to shifts in the absorption maxima.

n → π* transitions: Associated with the carbonyl group (C=O). These transitions involve the promotion of a non-bonding electron (from an oxygen lone pair) to an anti-bonding π* orbital and are generally weaker than π → π* transitions. nih.gov

Computational studies of related molecules, such as N-benzyl derivatives, show absorption bands that are in good agreement with experimental data. researchgate.netacademie-sciences.fr For Dibenzyl-D-serine, the spectrum is expected to be dominated by the strong absorptions of the benzyl groups, with a weaker, potentially overlapping absorption from the carboxyl group.

| Calculated λmax (nm) | Oscillator Strength (f) | Dominant Transition Type | Involved Orbitals (Hypothetical) |

|---|---|---|---|

| ~260 | ~0.02 | π → π | HOMO-2 → LUMO (Phenyl rings) |

| ~210 | ~0.5 | π → π | HOMO → LUMO (Phenyl rings) |

| ~280 | ~0.001 | n → π* | HOMO-1 → LUMO (Carbonyl group) |

Values are hypothetical and representative of what might be expected for this type of molecule based on similar compounds. nih.govresearchgate.net

Natural Bond Orbital (NBO) Calculations for Electronic Properties

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular wave function into a localized Lewis structure picture of chemical bonds and lone pairs. numberanalytics.com It provides quantitative insight into charge distribution, hybridization, and stabilizing electronic interactions within a molecule. nih.gov

Key aspects revealed by NBO analysis are donor-acceptor interactions, which are quantified by the second-order perturbation theory energy, E(2). researchgate.net These interactions represent electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO. In Dibenzyl-D-serine, significant donor-acceptor interactions would be expected, including:

Delocalization from the lone pairs of the carboxyl and hydroxyl oxygens into anti-bonding orbitals of adjacent bonds (e.g., lp(O) → σ*(C-C)).

Delocalization from the nitrogen lone pair into the anti-bonding orbitals of the C-N or C-H bonds of the benzyl groups (lp(N) → σ*(C-C)).

Hyperconjugation involving the π-systems of the phenyl rings.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| lp(O) (Carboxyl C=O) | σ(Cα-Cβ) | ~2-5 | Hyperconjugation |

| lp(N) | σ(C-H) (Benzyl) | ~1-3 | Hyperconjugation |

| π(C=C) (Phenyl) | π*(C=C) (Phenyl) | ~15-20 | Intra-ring delocalization |

E(2) values are representative examples based on general NBO analyses of organic molecules. researchgate.netresearchgate.net

Applications of Dibenzyl D Serine in Asymmetric Organic Synthesis

Dibenzyl-D-serine as a Chiral Auxiliary in Stereoselective Reactions

A chiral auxiliary is a stereogenic unit that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.org The auxiliary is then removed to yield the desired enantiomerically enriched product. wikipedia.org Dibenzyl-D-serine and its derivatives have proven to be effective chiral auxiliaries in a variety of stereoselective reactions. acs.orgnih.gov

The synthesis of enantiomerically pure α-amino acids is of significant interest due to their prevalence in biologically active molecules. rsc.org Dibenzyl-D-serine derivatives serve as chiral templates for the asymmetric synthesis of α-amino acid derivatives. acs.orgacs.org For instance, N,N-dibenzylamino aldehydes derived from D-serine can undergo various reactions to introduce new stereocenters with high enantioselectivity. acs.org

One strategy involves the one-pot sequential reduction of N,N-dibenzyl amino esters to the corresponding aldehydes, followed by in-situ addition of organometallic reagents. beilstein-journals.org This method circumvents the isolation of often unstable α-amino aldehydes. beilstein-journals.orgscholaris.ca For example, the reaction of (S)-methyl 2-(dibenzylamino)propanoate with DIBAL-H and subsequent addition of an organophosphorus reagent yields the corresponding allylic amine with high enantiomeric purity. beilstein-journals.org

Research has also demonstrated the use of N,N-dibenzyl-L-aminobenzyl esters, derived from α-amino acids, in the synthesis of enantiomerically pure anti-β-amino alcohols with excellent stereoselectivity (de > 95%). nih.gov This transformation proceeds via a sequential reduction to the aldehyde followed by the in-situ addition of Grignard reagents. nih.gov

The stereogenic center of Dibenzyl-D-serine can effectively control the stereochemical outcome of carbon-carbon bond-forming reactions, leading to the formation of specific diastereomers. beilstein-journals.org This diastereoselective control is crucial for the synthesis of complex molecules with multiple stereocenters.

A notable example is the diastereoselective synthesis of γ-hydroxy-β-amino alcohols and (2S,3S)-β-hydroxyleucine from chiral d-(N,N-Dibenzylamino)serine (TBDMS) aldehyde. acs.org The addition of organometallic reagents to this aldehyde proceeds with high diastereoselectivity, governed by the existing stereocenter. acs.org Similarly, the conjugate addition of nucleophiles to α,β-unsaturated systems bearing a dibenzylamino group derived from D-serine can exhibit high levels of diastereocontrol. beilstein-journals.org The development of tandem coupling reactions involving benzyltriboronates, enoates, and alkyl halides, enabled by nickel catalysts, allows for the diastereoselective formation of products with quaternary stereocenters. nih.gov

Interactive Data Table: Diastereoselective Reactions Utilizing Dibenzyl-D-serine Derivatives

| Starting Material | Reagent | Product Type | Diastereomeric Excess (de) | Reference |

| N,N-Dibenzyl-L-aminobenzyl ester | Grignard Reagent | anti-β-amino alcohol | > 95% | nih.gov |

| d-(N,N-Dibenzylamino)serine (TBDMS) aldehyde | Organometallic Reagent | γ-Hydroxy-β-amino alcohol | High | acs.org |

| Benzyltriboronates | Enoates, Alkyl Halides | Quaternary stereocenter products | High | nih.gov |

Enantioselective Formation of α-Amino Acid Derivatives

Synthesis of Enantiomerically Pure β-Amino and α,β-Diamino Esters

Enantiomerically pure β-amino and α,β-diamino acids are important components of various natural products and pharmaceuticals. Dibenzyl-D-serine derivatives are key starting materials for the efficient synthesis of these valuable compounds. acs.orgsigmaaldrich.comnih.gov

A powerful strategy for the synthesis of β-amino and α,β-diamino esters involves the in-situ generation of an aziridinium (B1262131) intermediate from N,N-dibenzyl serine methyl ester. acs.orgnih.govepfl.ch The hydroxyl group of N,N-dibenzyl-D-serine methyl ester is first converted into a good leaving group, such as a mesylate. acs.orgsigmaaldrich.com Subsequent intramolecular cyclization leads to the formation of a highly reactive aziridinium ion. researchgate.net

This electrophilic three-membered ring can then be opened by a variety of nucleophiles. acs.orgnih.govepfl.ch The attack of the nucleophile occurs regioselectively at the β-carbon, leading to the desired β-substituted α-amino ester. This method allows for the introduction of a wide range of amino functionalities. acs.orgsigmaaldrich.com

The ring-opening of the aziridinium intermediate is a highly regioselective process. acs.org Nucleophiles, such as sodium azide (B81097), sodium phthalimide, amines, and thiols, preferentially attack the less sterically hindered β-position of the aziridinium ring. acs.orgsigmaaldrich.comnih.gov This regioselectivity ensures the formation of the desired β-amino or α,β-diamino ester in good to excellent yields. acs.orgepfl.ch

For example, the reaction of N,N-dibenzyl-O-methylsulfonyl serine methyl ester with sodium azide yields the corresponding β-azido-α-amino ester, which can be subsequently reduced to the α,β-diamino ester. acs.org This approach has been successfully applied to the short synthesis of orthogonally protected and enantiomerically pure 2,3-diaminopropanoic acid (Dap). acs.orgsigmaaldrich.comnih.gov

Interactive Data Table: Nucleophilic Opening of Aziridinium Intermediates from Dibenzyl-D-serine

| Nucleophile | Product Type | Yield | Reference |

| Sodium azide | β-azido ester | Good to Excellent | acs.orgsigmaaldrich.comepfl.ch |

| Sodium phthalimide | β-phthalimido ester | Good to Excellent | acs.orgsigmaaldrich.comepfl.ch |

| Amines | β-amino ester | Good to Excellent | acs.orgsigmaaldrich.comepfl.ch |

| Thiols | β-thio ester | Good to Excellent | acs.orgsigmaaldrich.comepfl.ch |

| Sodium malonate | β-carboxy ester derivative | Good to Excellent | acs.orgsigmaaldrich.comepfl.ch |

Utilization of Aziridinium Intermediates for Amino Functionality Introduction

Role in the Preparation of Non-Proteinogenic Amino Acids

Non-proteinogenic amino acids, which are not among the 22 protein-coding amino acids, exhibit a wide range of biological activities and are important components of many natural products and pharmaceuticals. wikipedia.org Dibenzyl-D-serine serves as a versatile starting material for the synthesis of various non-proteinogenic amino acids. mdpi.com

The ability to introduce diverse functional groups at the β-position of the serine backbone through the aziridinium intermediate strategy opens up access to a wide array of β-substituted α-amino acids. acs.org Furthermore, the aldehyde derived from Dibenzyl-D-serine can be used in reductive amination reactions to prepare 2,3-diaminopropanol intermediates, which are precursors to the non-proteinogenic amino acid 2,3-l-diaminopropanoic acid (l-Dap). mdpi.com The synthesis of l-Dap derivatives is significant as it is a structural motif in various natural compounds, including albizziine and the antitumor antibiotics, bleomycins. mdpi.com The chirality of the starting D-serine is preserved throughout these synthetic sequences, ensuring the enantiopurity of the final non-proteinogenic amino acid. mdpi.com

Synthesis of Protected 2,3-Diaminopropanoic Acid (l-Dap) Methyl Esters

A key application of dibenzyl-D-serine derivatives is in the synthesis of orthogonally protected l-2,3-diaminopropanoic acid (l-Dap) methyl esters. mdpi.comresearchgate.net These non-proteinogenic amino acids are crucial components in various biologically active peptides and peptidomimetics.

The synthetic strategy often begins with a protected form of D-serine, such as Nα-Fmoc-O-tert-butyl-D-serine. mdpi.comnih.gov This starting material is converted into a key intermediate, a protected D-serine aldehyde derivative. mdpi.comresearchgate.net A crucial step in this synthesis is the reductive amination of this aldehyde. mdpi.comnih.gov This reaction, often assisted by a Lewis acid like titanium(IV) isopropoxide, introduces a second amino group with high stereocontrol. mdpi.comresearchgate.net The chirality of the original D-serine is preserved throughout this process, ultimately yielding the desired l-Dap stereochemistry. mdpi.comresearchgate.net

The use of different primary amines and sulfonamides during the reductive amination allows for the introduction of various protecting groups on the second amino function. mdpi.com This leads to the formation of orthogonally protected 2,3-diaminopropanols. mdpi.comresearchgate.net Orthogonal protection is a significant advantage in peptide synthesis, as it allows for the selective removal of one protecting group without affecting others, enabling precise modifications at specific sites within a molecule. researchgate.netrsc.org

Finally, the primary alcohol of the diaminopropanol intermediate is oxidized to a carboxylic acid, completing the synthesis of the protected l-Dap methyl ester. mdpi.comnih.gov This multi-step process, starting from a D-serine derivative, provides an efficient route to valuable and complex chiral building blocks for peptide chemistry. mdpi.comresearchgate.net

Interactive Table: Key Intermediates in l-Dap Synthesis

| Starting Material | Key Intermediate | Key Reaction | Final Product Type |

| Nα-Fmoc-O-tert-butyl-D-serine | Protected D-serine aldehyde | Reductive Amination | Orthogonally protected l-Dap methyl ester |

| Protected D-serine | Protected 2,3-diaminopropanols | Oxidation | Orthogonally protected l-Dap methyl ester |

Derivatization Pathways to Chiral α-Amino Acid Analogues

Dibenzyl-D-serine is a valuable chiral educt for the synthesis of a variety of chiral α-amino acid analogues. acs.orgacs.orgacs.org The dibenzylamino group plays a crucial role in these transformations. For instance, N,N-dibenzyl-O-methylsulfonyl serine methyl ester can react with various nucleophiles, including sodium azide, sodium phthalimide, amines, and thiols. acs.org These reactions proceed through an aziridinium intermediate to yield β-amino or α,β-diamino esters in good to excellent yields. acs.org This methodology provides a direct route to enantiomerically pure and orthogonally protected 2,3-diaminopropionate (Dap). acs.org

The versatility of dibenzyl-D-serine extends to its use in creating other complex amino acid structures. For example, chiral furan (B31954) amino acid analogues of D- and L-serine have been synthesized from D-xylose and D-arabinose, respectively. us.es The D-serine analogue was further converted into a stable Fmoc-activated derivative, making it ready for incorporation into peptide chains. us.es

Furthermore, the derivatization of D-serine has been employed in the synthesis of other non-natural amino acids. These synthetic routes often involve the use of various derivatizing reagents to achieve the desired transformations while maintaining stereochemical integrity. nih.govgreyhoundchrom.com

Application in Peptide and Peptidomimetic Chemistry

The unique structural features of dibenzyl-D-serine and its derivatives make them highly valuable in the fields of peptide and peptidomimetic chemistry. mdpi.comresearchgate.netspringernature.com Their incorporation can lead to compounds with enhanced properties, such as increased stability and specific conformational preferences.

Incorporation into Oligopeptide Sequences

Dibenzyl-D-serine derivatives are utilized as building blocks in the synthesis of oligopeptides containing non-canonical amino acids. mdpi.comresearchgate.net The ability to create orthogonally protected versions of amino acids like l-Dap from D-serine is particularly important for solid-phase peptide synthesis (SPPS). mdpi.comresearchgate.net In SPPS, amino acids are sequentially added to a growing peptide chain attached to a solid support. rsc.org The use of orthogonal protecting groups ensures that specific side chains can be selectively deprotected and modified without affecting other parts of the peptide. researchgate.netrsc.org

For example, a dibenzyl-protected serine phosphonate (B1237965) building block has been synthesized to create stable phosphoubiquitin probes. rsc.org This building block offers advantages over more common mimics like glutamate (B1630785) or aspartate due to its higher structural similarity to a phosphoserine residue. rsc.org

Synthesis of β-Lactam-Containing Pseudopeptides

A significant application of dibenzyl-protected serine is in the stereoselective synthesis of β-lactam-containing pseudopeptides. mdpi.comresearchgate.net β-Lactams are a class of compounds that includes many important antibiotics. nih.govnih.gov The synthesis of pseudopeptides incorporating this four-membered ring structure is of great interest for developing new therapeutic agents. mdpi.comresearchgate.netspringernature.com

In this context, dibenzyl-protected serine-containing dipeptides have been successfully used in the Mitsunobu reaction to achieve N1-C4 ring closure, forming the β-lactam ring. mdpi.comresearchgate.net The dibenzyl protective group has been shown to be crucial for the success of this reaction, leading to high yields and stereoselectivity of the desired β-lactam pseudopeptides. mdpi.comresearchgate.net The reaction conditions, including the choice of solvent, can be optimized to further improve the yield and diastereomeric ratio of the products. mdpi.comresearchgate.net

Interactive Table: Synthesis of β-Lactam Pseudopeptides

| Reactant | Reaction | Key Feature | Product |

| Dibenzyl-protected serine-containing dipeptide | Mitsunobu Reaction | N1-C4 ring closure | β-Lactam-containing pseudopeptide |

Strategies for Enhancing Conformational Stability of Peptidomimetics

Peptidomimetics are designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation. slideshare.netnih.govupc.edu One common strategy to increase stability is to introduce conformational constraints into the peptide backbone. slideshare.netnih.govnsf.gov

The incorporation of building blocks derived from dibenzyl-D-serine can introduce such constraints. For instance, the synthesis of cyclic peptides is a well-established method for increasing rigidity and resistance to proteases. upc.edu The functional groups present in derivatized serine can be used to form cyclic structures within a peptide sequence. Furthermore, the introduction of non-canonical amino acids, such as those derived from D-serine, can alter the local conformation of the peptide backbone, stabilizing specific secondary structures like turns or helices. nih.govwhiterose.ac.uk These conformational restrictions can lead to higher binding affinity and selectivity for biological targets. nsf.gov

Orthogonal Protection Strategies for Multi-Functional Molecules

The synthesis of complex, multi-functional molecules often relies on the concept of orthogonal protection, where different functional groups are masked with protecting groups that can be removed under distinct conditions. researchgate.netrsc.org Dibenzyl-D-serine derivatives are well-suited for such strategies.

As discussed in the synthesis of l-Dap methyl esters (Section 4.3.1), D-serine can be used to generate intermediates with multiple, orthogonally protected amino groups. mdpi.comresearchgate.net For example, a base-labile Fmoc group can be paired with an acid-labile Boc group or a reductively cleavable benzyl (B1604629) group. mdpi.comresearchgate.netresearchgate.net This allows for the selective deprotection and subsequent modification of one amino group while the others remain protected. This approach is not limited to amino groups; the hydroxyl group of serine can also be selectively protected and deprotected, further expanding the possibilities for creating complex, multi-functional molecules for applications in drug discovery and materials science. google.com

Integration into Complex Natural Product Synthesis Intermediates

The precise, three-dimensional arrangement of atoms is critical to the biological activity of most natural products. Dibenzyl-D-serine provides a reliable method for incorporating a key stereocenter from the chiral pool, which then directs the stereochemistry of subsequent reaction steps. It serves as a foundational element in the assembly of advanced intermediates for a multitude of complex natural products, including alkaloids, polyketides, and non-ribosomal peptides.

Precursor Role in Stereodefined Heterocyclic Scaffolds

The functional groups of Dibenzyl-D-serine are ideally suited for elaboration into a variety of stereodefined heterocyclic structures, which form the core of many bioactive molecules.

A prominent application is in the synthesis of enantiomerically pure aziridines. The hydroxyl group of N,N-Dibenzyl-D-serine methyl ester can be converted into a good leaving group, such as a mesylate. This facilitates an intramolecular nucleophilic substitution by the nitrogen atom, proceeding through a transient aziridinium intermediate, to yield a chiral aziridine-2-carboxylate. acs.org These strained three-membered rings are powerful synthetic intermediates, as they can be opened by various nucleophiles with high regioselectivity and stereospecificity to afford α,β-diamino esters and other functionalized amino acid derivatives. acs.orgresearchgate.net A short synthesis of orthogonally protected 2,3-diaminopropionate (Dap), a non-proteinogenic amino acid found in numerous natural products, has been developed using this methodology. acs.org

Furthermore, derivatives of D-serine are instrumental in constructing larger heterocyclic systems. For example, enantiopure polyhydroxylated piperidines, which are a class of iminosugars known for their glycosidase inhibitory activity, have been synthesized from L-serine (the enantiomer of D-serine) via pseudo-C2 symmetric N,N-dibenzyl-1,2:4,5-diepoxypentan-3-amine intermediates. cgiqtectijuana.mx The chemistry is directly applicable to D-serine for accessing the opposite enantiomers. The process involves the regioselective opening of the two epoxide rings by an amine to form the piperidine (B6355638) core. cgiqtectijuana.mx Similarly, D-serine derivatives serve as precursors to the aldehyde form, a versatile intermediate that can be converted into protected 2,3-diaminopropanols. mdpi.com These intermediates can then be oxidized to form protected 2,3-l-diaminopropanoic acid (l-Dap), a key component in compounds like bleomycins and albizziine. mdpi.com

| Starting Material Derivative | Target Heterocyclic Scaffold/Intermediate | Key Transformation(s) |

| N,N-Dibenzyl-O-methylsulfonyl-D-serine methyl ester | Chiral Aziridine-2-carboxylate | Intramolecular cyclization via an aziridinium intermediate acs.org |

| Nα-Fmoc-O-tert-butyl-D-serine | Protected 2,3-l-Diaminopropanoic acid (l-Dap) | Conversion to aldehyde, reductive amination, oxidation mdpi.com |

| L-Serine (enantiomeric approach) | Polyhydroxylated Piperidines | Formation of diepoxide, intramolecular ring opening cgiqtectijuana.mx |

Chiral Building Block for Polyhydroxylated Derivatives

Dibenzyl-D-serine is an excellent scaffold for the synthesis of acyclic and cyclic polyhydroxylated compounds, where the stereochemical arrangement of multiple hydroxyl groups is crucial for biological function.

The total synthesis of complex natural products often leverages D-serine as the chiral source. For instance, the syntheses of the polyhydroxylated alkaloids broussonetines D and M were achieved in a stereocontrolled manner starting from D-serine. researchgate.net The synthesis of hyacinthacine alkaloids, which are potent glycosidase inhibitors, also frequently employs D-serine or its derivatives to establish the core polyhydroxylated pyrrolizidine (B1209537) skeleton. researchgate.net

A compelling example is the synthesis of (+)-zwittermicin A, an acyclic diaminopolyol with antifungal properties. The total synthesis of its enantiomer confirmed the absolute configuration and implicated D-serine in the natural biosynthetic pathway. nih.gov The synthesis of the enantiomer, (-)-zwittermicin A, began with N,N-dibenzyl-L-serine methyl ester, demonstrating how the serine backbone can be elaborated through a multi-step sequence to construct a complex polyol chain. nih.gov

Specific chemical methods are used to introduce additional hydroxyl groups with high stereocontrol. An efficient and stereoselective synthesis of D-iminolyxitol, a potent α-galactosidase inhibitor, was achieved from an N-protected D-serine derivative. researchgate.net A key step in this synthesis was the OsO₄-catalyzed syn-selective dihydroxylation of a γ-amino-α,β-unsaturated (Z)-ester, where the stereochemical outcome was controlled by a bulky N-diphenylmethylene group. researchgate.net This demonstrates how the original stereocenter from D-serine can influence the stereochemistry of newly formed chiral centers several bonds away.

| Precursor | Target Polyhydroxylated Derivative | Key Synthetic Approach |

| D-Serine | Broussonetines D and M | Convergent, stereocontrolled total synthesis researchgate.net |

| D-Serine | Hyacinthacine Alkaloids | Multi-step synthesis to form polyhydroxylated pyrrolizidine core researchgate.net |

| N,N-Dibenzyl-L-serine methyl ester | (-)-Zwittermicin A | Elaboration of the serine backbone into a diaminopolyol chain nih.gov |

| N-Boc-O-Bn-D-serine | D-Iminolyxitol | OsO₄-catalyzed syn-dihydroxylation of an unsaturated ester derivative researchgate.net |

Mechanistic Insights and Reaction Pathway Analysis Involving Dibenzyl D Serine

Investigation of Stereochemical Control in Reactions

The stereochemistry of products in reactions starting from chiral precursors like Dibenzyl-D-serine is of paramount importance. The inherent chirality of the D-serine backbone, combined with the influence of the dibenzyl group, allows for a high degree of control over the formation of new stereocenters.

Diastereoselectivity in Reductive Aminations

Reductive amination is a powerful tool for forming carbon-nitrogen bonds. When applied to aldehydes derived from Dibenzyl-D-serine, this reaction can proceed with high diastereoselectivity. For instance, the reductive amination of an aldehyde prepared from Nα-Fmoc-O-tert-butyl-D-serine with various primary amines and sulfonamides, assisted by the Lewis acid Ti(OiPr)4, yields orthogonally protected 2,3-diaminopropanols. mdpi.com The chirality of the starting D-serine is preserved throughout the synthetic sequence. mdpi.com

To verify the preservation of the chiral center's configuration during reductive amination, the α-amino aldehyde derived from D-serine was reacted with enantiomerically pure (S)- and (R)-1-phenylethylamine. mdpi.com These reactions produced the corresponding diastereomeric 2,3-diaminopropanols in high yields (90% and 91%, respectively), confirming that the stereointegrity of the original chiral carbon is maintained. mdpi.com

A study on the diastereoselective amination of a syn-1,2-dibenzyl ether using chlorosulfonyl isocyanate (CSI) demonstrated that solvent and temperature significantly impact the diastereomeric ratio. researchgate.net The highest diastereoselectivity (dr > 20:1) was achieved in a mixture of toluene (B28343) and n-hexane at -78 °C. researchgate.net

Table 1: Diastereoselectivity in Reductive Amination of Aldehyde Derived from D-Serine

| Amine/Sulfonamide Nucleophile | Product | Yield (%) | Reference |

|---|---|---|---|

| (S)-1-Phenylethylamine | Diastereomeric 2,3-diaminopropanol | 90 | mdpi.com |

| (R)-1-Phenylethylamine | Diastereomeric 2,3-diaminopropanol | 91 | mdpi.com |

| Benzhydrylamine | Protected 2,3-diaminopropanol | 90 | mdpi.com |

| p-Toluenesulfonamide (B41071) | Arylsulfonyl-protected 2,3-diaminopropanol | 82 | mdpi.com |

| 4-Nitrobenzenesulfonamide (B188996) | Arylsulfonyl-protected 2,3-diaminopropanol | 85 | mdpi.com |

Influence of Chiral Auxiliaries on Enantiomeric Excess

Chiral auxiliaries are instrumental in asymmetric synthesis, guiding the formation of one enantiomer over the other. bccollegeasansol.ac.innumberanalytics.com These optically active compounds are temporarily incorporated into an achiral substrate to induce facial differentiation, often through steric bias, leading to high enantiomeric excess (ee). bccollegeasansol.ac.in

While Dibenzyl-D-serine itself acts as a chiral starting material, the principles of chiral auxiliaries are relevant in understanding how its inherent chirality directs subsequent reactions. For example, in the synthesis of α-amino acids, chiral auxiliaries derived from amino acids like D-phenylalanine have been used to achieve high diastereoselectivity in alkylation reactions. renyi.hu

The Schöllkopf chiron, a chiral template derived from glycine (B1666218), is a classic example of a chiral auxiliary used for the stereoselective synthesis of amino acids. researchgate.net This methodology, often combined with transition metal-mediated reactions, allows for the construction of complex cyclic α-quaternary-α-amino acid derivatives. researchgate.net

Role of the Dibenzyl Protecting Group in Reaction Outcomes

The N,N-dibenzyl group in Dibenzyl-D-serine is not merely a passive protecting group. Its steric and electronic properties actively influence the reactivity of the molecule and the stereochemical course of reactions.

Impact on Nucleophilicity and Basicity of the Amine Functionality

The presence of two benzyl (B1604629) groups on the nitrogen atom significantly affects its nucleophilicity and basicity. Compared to a primary amine, the dibenzylamino group is less nucleophilic and less basic due to the steric hindrance imposed by the bulky benzyl groups. scholaris.cafrontiersin.org This reduced nucleophilicity prevents unwanted side reactions, such as the formation of aziridines during certain cyclization reactions. nih.gov

In a study on the synthesis of β-lactam pseudopeptides, the dibenzyl protecting group was found to be crucial for the successful outcome of the Mitsunobu reaction. nih.govresearchgate.net Unlike more electron-withdrawing groups like phthalimide, the dibenzyl group provides sufficient protection without overly deactivating the nitrogen, leading to higher yields of the desired β-lactam product. nih.gov

Steric and Electronic Effects on Reactivity

The steric bulk of the dibenzyl group plays a critical role in directing the approach of incoming reagents, thereby controlling diastereoselectivity. scholaris.ca In nucleophilic additions to aldehydes derived from N,N-dibenzyl α-amino acids, the dibenzyl group significantly influences the direction and degree of diastereoselectivity. scholaris.ca

Electronically, benzyl groups are considered inductively donating, which can stabilize electron-deficient transition states. rsc.org This electronic effect can enhance the reactivity of the molecule in certain reactions. rsc.org For example, in glycosylation reactions, donors with benzyl protecting groups are considered "armed" and more reactive. rsc.org

A study comparing different N-protecting groups (phthalimide, trityl, and dibenzyl) in the synthesis of β-lactams from serine dipeptides highlighted the importance of both steric and electronic properties. nih.gov The dibenzyl group provided the best results across various reaction conditions in the Mitsunobu reaction, demonstrating its favorable balance of steric and electronic effects for achieving high yields and stereoselectivity. nih.gov

Table 2: Comparison of N-Protecting Groups in β-Lactam Synthesis via Mitsunobu Reaction

| N-Protecting Group | Key Properties | Outcome in Mitsunobu Reaction | Reference |

|---|---|---|---|

| Dibenzyl | Sterically bulky, less electron-withdrawing than phthalimide. | Gave the best results, leading to high yields of the β-lactam product. | nih.gov |

| Phthalimide | Electron-withdrawing. | Lower yields compared to dibenzyl-protected substrates. | nih.gov |

| Trityl | Very bulky, low acidity of N-H. | Investigated to prevent N-H participation in side reactions. | nih.gov |

Theoretical Reaction Mechanism Studies

Computational methods, such as Density Functional Theory (DFT), are increasingly used to elucidate reaction mechanisms and understand the origins of stereoselectivity. nih.gov While specific theoretical studies focusing exclusively on Dibenzyl-D-serine are not abundant in the provided context, related studies on similar systems offer valuable insights.

For example, DFT calculations have been employed to study the reaction mechanism and regioselectivity of β-functionalization in PLP-dependent enzymes. nih.gov These studies model the active site and analyze the energetics of various intermediates and transition states. nih.gov

Theoretical studies on nitrone chemistry have shown that the stereochemical outcome of nucleophilic additions can be tuned by Lewis acids and protecting groups. academie-sciences.fr These computational models help in predicting and explaining the observed diastereoselectivity.

Future theoretical investigations on reactions involving Dibenzyl-D-serine could provide a deeper understanding of the transition state geometries and the non-covalent interactions that govern stereochemical control, further refining our ability to predict and manipulate reaction outcomes.

Future Research Directions and Unexplored Avenues

Expansion of Dibenzyl-D-serine to Novel Asymmetric Transformations

The utility of Dibenzyl-D-serine as a chiral precursor extends beyond its current applications. Future research is poised to explore its role in a wider array of novel asymmetric transformations. The inherent chirality and functional handles of the Dibenzyl-D-serine framework make it an ideal starting point for the synthesis of more complex chiral ligands and catalysts.

One promising direction is the application of Dibenzyl-D-serine derivatives in stereoselective dihydroxylation reactions. For instance, γ-amino-α,β-unsaturated (Z)-esters derived from D-serine have shown remarkable effectiveness in controlling the conformation of acyclic systems, leading to highly diastereoselective outcomes in OsO4-catalyzed dihydroxylations. researchgate.netresearchgate.net The N-diphenylmethylene group, a close structural relative of the dibenzyl group, has been particularly successful in this regard, suggesting that N,N-dibenzyl substituted analogs could offer similar or even enhanced control. researchgate.net This methodology could be expanded to synthesize a variety of bioactive compounds containing an amino diol moiety. researchgate.net

Furthermore, the synergistic combination of photoredox catalysis and pyridoxal (B1214274) 5'-phosphate (PLP) biocatalysis presents a novel paradigm for the synthesis of non-canonical amino acids. nih.govnsf.gov This "pyridoxal radical biocatalysis" utilizes enzymes capable of functionalizing the β-position of serine. nih.gov Dibenzyl-D-serine, as a modified serine building block, could be investigated within this system to explore the synthesis of unique and valuable non-canonical amino acids with high stereocontrol. nih.govnsf.gov This approach could lead to the discovery of unprecedented stereoselective intermolecular free radical reactions. nih.gov

Development of Catalyst Systems for Enhanced Stereoselectivity

The quest for higher stereoselectivity is a perpetual driver in asymmetric catalysis. Dibenzyl-D-serine and its derivatives offer significant potential for the development of new and more efficient catalyst systems. The dibenzyl groups can be strategically modified to fine-tune the steric and electronic properties of the resulting ligands, thereby influencing the stereochemical outcome of catalyzed reactions.

Research into iridium-catalyzed dynamic kinetic asymmetric hydrogenation has demonstrated that α-dibenzylamino ketones can be reduced to the corresponding amino alcohols with excellent enantioselectivity. rsc.org The resulting chiral amino alcohol can serve as a valuable scaffold for creating new chiral ligands or auxiliaries. rsc.org Future work could focus on synthesizing a library of ligands derived from Dibenzyl-D-serine and screening them in various metal-catalyzed reactions to identify systems with superior stereoselectivity. The modification of the dibenzyl groups, for instance, by introducing electron-donating or withdrawing substituents, could have a profound impact on the catalytic activity and enantioselectivity.

Moreover, the principles of stereodivergent catalysis, where different stereoisomers of a product can be obtained from the same starting material by simply changing the catalyst or reaction conditions, represent a powerful strategy. ua.es Ligands derived from Dibenzyl-D-serine could be designed to exhibit this behavior. Subtle modifications to the ligand structure or the choice of metal precursor could potentially switch the stereochemical preference of the catalyst, providing access to all possible stereoisomers of a target molecule. ua.es

Advanced Derivatization for Specialized Organic Scaffolds

The functional groups present in Dibenzyl-D-serine—the protected amine, the carboxylic acid (or its ester), and the protected hydroxyl group—provide multiple points for derivatization, enabling the synthesis of a wide range of specialized organic scaffolds.

A key strategy involves the transformation of the serine backbone into other valuable chiral building blocks. For example, N,N-Dibenzyl serine methyl ester can be converted into a chiral aziridinium (B1262131) ion, which serves as a versatile intermediate for the asymmetric synthesis of enantiomerically pure β-amino and α,β-diamino esters. researchgate.netacs.org This approach opens up efficient routes to biologically important natural products. researchgate.net Further exploration of the reactivity of this aziridinium intermediate with various nucleophiles could lead to a diverse array of chiral diamino compounds.

Another avenue of research is the use of Dibenzyl-D-serine derivatives in the synthesis of complex heterocyclic structures. For instance, the diastereoselective synthesis of γ-hydroxy-β-amino alcohols can be achieved from a chiral d-(N,N-dibenzylamino)serine aldehyde. acs.org These products are valuable precursors for the synthesis of molecules like (2S,3S)-β-hydroxyleucine. acs.org The aldehyde functionality can be reacted with a variety of organometallic reagents to introduce further stereocenters with high diastereoselectivity. acs.orgacs.org This methodology can be applied to the synthesis of complex natural products and their analogs.

The following table showcases some of the potential derivatizations of Dibenzyl-D-serine and the resulting specialized organic scaffolds:

| Starting Material Derivative | Transformation | Resulting Scaffold | Potential Application |

| N,N-Dibenzyl serine methyl ester | Aziridinium ion formation and nucleophilic opening | Enantiomerically pure β-amino and α,β-diamino esters | Synthesis of biologically active compounds |

| Chiral d-(N,N-dibenzylamino)serine aldehyde | Diastereoselective addition of organometallic reagents | γ-Hydroxy-β-amino alcohols | Precursors for non-standard amino acids |

| γ-Amino-α,β-unsaturated (Z)-ester from D-serine | Stereoselective dihydroxylation | Chiral amino diols | Synthesis of bioactive natural products |

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes. Integrating the use of Dibenzyl-D-serine with flow chemistry and other sustainable methodologies is a critical area for future research. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and easier scalability. numberanalytics.com

The synthesis of peptides and related structures, where Dibenzyl-D-serine can be a key component, is particularly amenable to flow chemistry. Continuous-flow solid-phase peptide synthesis (CF-SPPS) has been shown to be a highly efficient technique, allowing for the use of reduced amounts of amino acid equivalents and solvents, thus making the process more economical and sustainable. researchgate.net Future work could focus on developing robust flow protocols for the incorporation of Dibenzyl-D-serine and its derivatives into peptide chains. The use of monolithic reactors, which are single, continuous pieces of porous material, can overcome some of the practical problems associated with using traditional resin beads in flow systems. vapourtec.com

Computational Design of Next-Generation D-Serine Chiral Motifs

Computational chemistry has become an indispensable tool in modern drug discovery and catalyst design. The computational design of next-generation chiral motifs based on the D-serine scaffold holds immense promise for accelerating the discovery of new and more effective chiral auxiliaries and catalysts.

Molecular modeling and quantum mechanical calculations can be used to predict the stereochemical outcomes of reactions involving ligands derived from Dibenzyl-D-serine. By understanding the non-covalent interactions between the catalyst, substrate, and solvent, researchers can rationally design ligands with optimized structures for enhanced stereoselectivity. For example, computational studies can help in understanding the transition states of key reaction steps, providing insights into the origins of stereocontrol.